molecular formula C7H11N3O B11920761 (NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine

(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine

Cat. No.: B11920761
M. Wt: 153.18 g/mol
InChI Key: AWXOWWYYKPERBT-YWEYNIOJSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime is an organic compound with the molecular formula C7H11N3O. It is a derivative of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the desired oxime .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde oxime is unique due to its specific substitution pattern and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity.

Biological Activity

(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine, also known as 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde oxime, is a compound with notable biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name This compound
InChI Key AWXOWWYYKPERBT-YWEYNIOJSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction conditions are optimized for high yield and purity.

The biological activity of this compound is primarily attributed to its oxime functional group. The oxime can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction allows the compound to modulate enzyme activities and receptor functions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. For instance, studies have reported its efficacy against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The compound has also demonstrated antioxidant properties. Its ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases. This activity is crucial in developing therapeutic agents for conditions like cancer and neurodegenerative disorders .

Potential Applications

Given its biological activities, this compound could find applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or antioxidant drugs.
  • Agriculture : In formulating agrochemicals due to its efficacy against plant pathogens.
  • Cosmetics : As an ingredient in formulations aimed at reducing oxidative stress on skin cells.

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study published in 2022 evaluated the antimicrobial activity of various pyrazole derivatives. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Oxidative Stress Model : In a cellular model of oxidative stress, the compound was shown to reduce reactive oxygen species (ROS) levels by 50% at a concentration of 25 µM. This suggests its potential role as a protective agent against oxidative damage .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H11N3O/c1-5-7(4-8-11)6(2)10(3)9-5/h4,11H,1-3H3/b8-4-

InChI Key

AWXOWWYYKPERBT-YWEYNIOJSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=N\O

Canonical SMILES

CC1=C(C(=NN1C)C)C=NO

Origin of Product

United States

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